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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for
Ivonescimab (also known as AK112 or SMT112) combination therapy. This document includes
detailed protocols for key preclinical and clinical experiments, a summary of quantitative data
from clinical trials, and visualizations of the underlying biological pathways and experimental
workflows.

Introduction to lvonescimab

Ivonescimab is a first-in-class, tetravalent bispecific antibody that simultaneously targets
Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This
dual-targeting mechanism is designed to synergistically enhance anti-tumor activity by
concurrently inhibiting tumor-induced immunosuppression and angiogenesis.[1][4][5] The
tetravalent structure of lvonescimab leads to cooperative binding, with the presence of VEGF-A
increasing its binding affinity to PD-1, and vice versa.[4][5][6] This property may lead to
preferential accumulation and activity within the tumor microenvironment, where both targets
are often co-expressed.[2][7]

Mechanism of Action: Dual Blockade of PD-1 and
VEGF-A
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Ivonescimab's mechanism of action is centered on the simultaneous blockade of two critical
pathways in cancer progression:

e PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can express PD-L1, which binds to
the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the anti-
tumor immune response. By blocking PD-1, Ivonescimab prevents this interaction, thereby
restoring the ability of T cells to recognize and eliminate cancer cells.[1]

o VEGF-A Angiogenesis Pathway: VEGF-A is a key signaling protein that promotes the
formation of new blood vessels (angiogenesis), which are essential for tumor growth and
metastasis. By inhibiting VEGF-A, Ivonescimab disrupts the tumor's blood supply and can
also normalize the tumor vasculature, which may enhance the infiltration of immune cells.[1]

The concurrent blockade of these two pathways by a single agent is hypothesized to create a
more potent anti-tumor effect than the combination of separate anti-PD-1 and anti-VEGF-A
therapies.
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Caption: Mechanism of Action of Ivonescimab.
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Preclinical Experimental Protocols

This section outlines the detailed methodologies for key preclinical experiments used to

characterize the activity of lvonescimab.

Protocol 1: In Vitro Binding Affinity and Cooperative
Binding Analysis

Objective: To determine the binding affinity of lvonescimab to human PD-1 and VEGF-A and to
assess the cooperative binding effect.

Methods:
e Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity:

o Materials: Recombinant human PD-1 and VEGF-A proteins, 96-well ELISA plates,
Ivonescimab, HRP-conjugated secondary antibody, TMB substrate.

o Procedure:

1. Coat 96-well plates with recombinant human PD-1 or VEGF-A (e.g., 100 ng/well)
overnight at 4°C.

2. Wash plates with PBST (PBS with 0.05% Tween-20).
3. Block with 3% non-fat milk in PBST for 1 hour at room temperature.
4. Add serial dilutions of lvonescimab and incubate for 1-2 hours at room temperature.

5. Wash plates and add HRP-conjugated anti-human IgG secondary antibody. Incubate for
1 hour.

6. Wash plates and add TMB substrate. Stop the reaction with 2N H2SOa.
7. Read absorbance at 450 nm. Calculate ECso values from the resulting binding curves.

» Biolayer Interferometry (BLI) for Cooperative Binding (Octet System):
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o Materials: Octet system (e.g., Octet RED96), streptavidin biosensors, biotinylated human
PD-1, recombinant human VEGF-A, Ivonescimab.

o Procedure:
1. Hydrate streptavidin biosensors in kinetics buffer.
2. Load biotinylated human PD-1 onto the biosensors.
3. Establish a baseline in kinetics buffer.
4. To assess the effect of VEGF-A on PD-1 binding:

= Associate the PD-1 loaded biosensors with Ivonescimab in the absence and
presence of a constant concentration of VEGF-A.

» Dissociate in kinetics buffer.
5. To assess the effect of PD-1 on VEGF-A binding:
» Load biotinylated VEGF-A onto biosensors.

» Associate with lvonescimab in the absence and presence of a constant concentration
of soluble PD-1.

» Dissociate in kinetics buffer.

6. Analyze the resulting sensorgrams to determine association (ka) and dissociation (ks)
rates, and calculate the equilibrium dissociation constant (Ks). A lower Ks in the
presence of the second target indicates cooperative binding.

Protocol 2: In Vitro Functional Assays

Objective: To evaluate the ability of Ivonescimab to block PD-1 and VEGF-A signaling

pathways.
Methods:

o PD-1/PD-L1 Blockade Luciferase Reporter Assay:
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o Materials: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-
luciferase reporter), PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells),

Ivonescimab, luciferase assay reagent.

o Procedure:

1. Co-culture the PD-1 effector cells and PD-L1 expressing cells. The interaction between
PD-1 and PD-L1 inhibits T-cell receptor signaling and subsequent luciferase expression.

2. Add serial dilutions of Ivonescimab to the co-culture.
3. Incubate for a specified period (e.g., 6 hours).
4. Add luciferase assay reagent and measure luminescence.

5. Anincrease in luminescence indicates that Ivonescimab is blocking the PD-1/PD-L1

interaction and restoring T-cell signaling.

o VEGF-A Signaling Blockade Assay (HUVEC-based):

o Materials: Human Umbilical Vein Endothelial Cells (HUVECS), VEGF-A, Ivonescimab, cell
proliferation assay kit (e.g., CCK-8), cell migration assay chamber.

o Procedure (Proliferation):
1. Seed HUVECSs in a 96-well plate and starve overnight in low-serum media.
2. Pre-incubate Ivonescimab with VEGF-A.
3. Add the Ivonescimab/VEGF-A mixture to the HUVECs and incubate for 48-72 hours.

4. Measure cell proliferation using a CCK-8 or similar assay. Inhibition of VEGF-A-induced
proliferation indicates functional blockade.

o Procedure (Migration):

1. Use a transwell migration assay system.
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2. Place HUVECSs in the upper chamber and VEGF-A with or without lvonescimab in the
lower chamber.

3. Incubate to allow for cell migration.

4. Stain and count the migrated cells. A reduction in migration in the presence of
Ivonescimab demonstrates functional blockade of VEGF-A.

Protocol 3: In Vivo Anti-Tumor Efficacy in Humanized
Mouse Models

Objective: To evaluate the anti-tumor activity of lvonescimab in a setting with a reconstituted
human immune system.

Methods:

» Model: Human peripheral blood mononuclear cell (PBMC)-reconstituted immunodeficient
mice (e.g., NOD-scid IL2Rynull or NSI mice).

e Tumor Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 or
glioblastoma cell lines like U87MG.[4][5][8]

e Procedure:
o Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

o When tumors reach a palpable size, intravenously inject human PBMCs to reconstitute the
human immune system.

o Randomize mice into treatment groups (e.g., vehicle control, Ivonescimab, comparator
antibodies).

o Administer Ivonescimab intravenously at specified doses and schedules (e.g., twice

weekly).

o Measure tumor volume and body weight regularly.
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o At the end of the study, tumors can be harvested for analysis of immune cell infiltration by
immunohistochemistry or flow cytometry.

Experimental Workflow Diagram
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Caption: Preclinical Experimental Workflow for Ivonescimab.

Clinical Trial Design: Ivonescimab Combination
Therapy

This section details the experimental design of a pivotal Phase 3 clinical trial for lIvonescimab in
combination with chemotherapy, based on the HARMONI-A study (NCT05184712).[9][10][11]

HARMON:I-A (NCT05184712) Study Protocol

 Title: A Randomized, Double-Blind, Multicenter, Phase 3 Clinical Study of Ivonescimab or
Placebo Combined with Pemetrexed and Carboplatin in Patients With EGFR-mutant Locally
Advanced or Metastatic Non-squamous Non-Small Cell Lung Cancer Who Have Progressed
on or Following Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) Treatment.
[11]

o Objective: To compare the efficacy and safety of lvonescimab plus chemotherapy versus
placebo plus chemotherapy.[9][12]

o Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[9]
[11][12]

» Patient Population:
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o Inclusion Criteria: Patients with locally advanced or metastatic non-squamous NSCLC with
an EGFR mutation, who have experienced disease progression on a prior EGFR-TKI.[11]

o Exclusion Criteria: Prior treatment with immune checkpoint inhibitors.[11]

e Treatment Arms:

o Experimental Arm: lvonescimab (20 mg/kg) administered intravenously every 3 weeks, in
combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance
therapy with lvonescimab plus pemetrexed.[10][13]

o Control Arm: Placebo administered intravenously every 3 weeks, in combination with
pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with
placebo plus pemetrexed.[10][11]

e Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent
radiographic review committee (IRRC).[14]

e Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of
Response (DoR), Disease Control Rate (DCR), and safety.[15]

Clinical Trial Workflow Diagram
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Caption: HARMONI-A Clinical Trial Workflow.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the HARMONI-A clinical

trial.
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ble 1: Effi in i A Trial

Ivonescimab + Placebo + .
) Hazard Ratio (95%
Endpoint Chemotherapy Chemotherapy
Cl) | p-value
(n=161) (n=161)
Median Progression- 7.1 months (95% ClI, 4.8 months (95% ClI, 0.46 (0.34-0.62); p <
Free Survival (PFS) 5.9-8.7)[9][14] 4.2-5.6)[9][14] 0.001[9][10]

Objective Response 50.6% (95% ClI, 42.6- 35.4% (95% ClI, 28.0-

Rate (ORR) 58.6)[9][10] 43.3)[9][10]

p = 0.006[9][10]

Disease Control Rate 93.1% (95% ClI, 88.0- 83.2% (95% ClI, 76.5-

(DCR) 96.5)[2][16] 88.6)[16]
Median Overall 16.8 months (95% ClI, 14.1 months (95% ClI, 0.74 (0.58-0.95); p =
Survival (OS) 14.5-20.0)[17] 12.8-16.3)[17] 0.019[17]

Table 2: Key Safety Data (Grade =3 Treatment-Emergent

Adverse Events)

Adverse Event Category

Ivonescimab +
Chemotherapy (n=161)

Placebo + Chemotherapy
(n=161)

Any Grade =3 TEAE 61.5%[9] 49.1%]9]
Immune-Related AEs 6.2%[9][10] 2.5%[9][10]
VEGF-Related AEs 3.1%[9][10] 2.5%[9][10]
TEAESs Leading to

] ] ] 5.6%[16] 2.5%[16]
Discontinuation
TEAEs Leading to Death 1.8%][15] 2.8%[15]

Conclusion

The experimental design for lvonescimab combination therapy is supported by a strong

preclinical rationale demonstrating its dual mechanism of action. Clinical trials, such as the

HARMONI-A study, have provided evidence of significant clinical benefit in progression-free

and overall survival for patients with EGFR-mutant NSCLC who have progressed on TKI

© 2025 BenchChem. All rights reserved. 10/12

Tech Support


https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213862/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC7213862/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://jitc.bmj.com/content/12/4/e008037
https://www.biospace.com/ivonescimab-in-combination-with-chemotherapy-approved-in-china-by-nmpa-for-2l-egfrm-nsclc-based-on-harmoni-a-clinical-trial-positive-trend-observed-in-overall-survival-towards-ivonescimab-plus-chemotherapy
https://www.biospace.com/ivonescimab-in-combination-with-chemotherapy-approved-in-china-by-nmpa-for-2l-egfrm-nsclc-based-on-harmoni-a-clinical-trial-positive-trend-observed-in-overall-survival-towards-ivonescimab-plus-chemotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC9441396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9441396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9441396/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.smmttx.com/news/press-releases/news-details/2025/Ivonescimab-Plus-Chemotherapy-Demonstrates-a-Statistically-Significant-Benefit-in-Overall-Survival-with-a-Hazard-Ratio-of-0-74-in-2L-Treatment-of-Patients-with-EGFRm-NSCLC-in-HARMONi-A-Study-Conducted-by-Akeso-in-China/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38820549/
https://www.biospace.com/ivonescimab-in-combination-with-chemotherapy-approved-in-china-by-nmpa-for-2l-egfrm-nsclc-based-on-harmoni-a-clinical-trial-positive-trend-observed-in-overall-survival-towards-ivonescimab-plus-chemotherapy
https://www.biospace.com/ivonescimab-in-combination-with-chemotherapy-approved-in-china-by-nmpa-for-2l-egfrm-nsclc-based-on-harmoni-a-clinical-trial-positive-trend-observed-in-overall-survival-towards-ivonescimab-plus-chemotherapy
https://www.onclive.com/view/ivonescimab-plus-chemo-meets-pfs-end-point-in-egfr-nsclc-after-an-egfr-tki
https://www.onclive.com/view/ivonescimab-plus-chemo-meets-pfs-end-point-in-egfr-nsclc-after-an-egfr-tki
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

therapy, with a manageable safety profile.[9][17] The detailed protocols and data presented in
these application notes are intended to guide researchers and drug development professionals
in the further investigation and application of this novel bispecific antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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